Technical Guide: 4-Nitro-2,6-diphenylphenol – Physicochemical Architecture & Applications
Technical Guide: 4-Nitro-2,6-diphenylphenol – Physicochemical Architecture & Applications
Executive Summary
4-Nitro-2,6-diphenylphenol (NDPP), CAS 2423-73-6, represents a specialized class of sterically hindered nitrophenols utilized primarily as solvatochromic probes and lipophilic pH indicators.[1] Structurally characterized by two phenyl rings at the ortho positions and a nitro group at the para position, NDPP serves as a critical precursor to the renowned Reichardt’s Dye (Betaine 30). Its utility stems from the interplay between its steric bulk, which modulates solvent accessibility, and its electronic push-pull system, which facilitates intramolecular charge transfer (ICT). This guide provides a comprehensive analysis of its chemical properties, synthesis, and application in probing micro-environmental polarity.
Part 1: Molecular Architecture & Physicochemical Profile
Structural Dynamics
The NDPP molecule is defined by the steric crowding of the hydroxyl group. The two ortho-phenyl rings are not coplanar with the central phenol ring; they twist significantly to relieve steric strain. This "propeller-like" geometry has two major consequences:
-
Shielded Acidity: The hydroxyl proton is sterically protected, affecting proton transfer rates and hydrogen-bonding kinetics.
-
Solvation Inhibition: Upon deprotonation, the resulting phenolate oxygen is shielded from tight solvation shells, making the anion highly sensitive to the specific nature of the solvent (e.g., H-bond donor ability).
Physicochemical Data Table
| Property | Value / Description |
| CAS Number | 2423-73-6 |
| Molecular Formula | |
| Molecular Weight | 291.30 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 137–139 °C (lit.) |
| pKa (Predicted) | ~7.10 ± 0.44 (Comparable to 4-nitrophenol due to opposing steric/electronic effects) |
| Solubility | Soluble in DMSO, Acetone, Ethanol, Benzene; Insoluble in Water |
| Acidity Mechanism | The para-nitro group stabilizes the phenolate anion via resonance, while ortho-phenyls provide inductive withdrawal but steric hindrance to solvation.[1] |
Part 2: The Solvatochromic Phenomenon
NDPP exhibits negative solvatochromism in its anionic form, though less extreme than its pyridinium-betaine derivatives.
Mechanism of Color Change
The color of NDPP is pH and solvent-dependent.
-
Neutral Form (Acidic pH): Pale yellow. The protonated hydroxyl group limits charge transfer.
-
Anionic Form (Basic pH): Deep Orange/Red. Deprotonation creates a phenolate anion.[2] The negative charge is delocalized across the
-system into the electron-withdrawing nitro group.
Solvent Effect: In polar protic solvents (like water or methanol), hydrogen bonding stabilizes the ground-state phenolate oxygen more than the excited state, increasing the energy gap (
Figure 1: Deprotonation and resonance stabilization mechanism driving the solvatochromic response.
Part 3: Synthesis & Purification Protocol
Objective: Synthesis of 4-Nitro-2,6-diphenylphenol via electrophilic aromatic substitution (Nitration).
Reagents & Equipment
-
Precursor: 2,6-Diphenylphenol (99%)[1]
-
Solvent: Glacial Acetic Acid (AcOH)[3]
-
Reagent: Nitric Acid (
, 65-70%) -
Equipment: 3-neck round bottom flask, addition funnel, thermometer, ice bath.
Step-by-Step Methodology
-
Dissolution: In the 3-neck flask, dissolve 10.0 g (40.6 mmol) of 2,6-diphenylphenol in 100 mL of Glacial Acetic Acid. Stir until a clear solution is obtained.
-
Temperature Control: Cool the solution to 15–20 °C using a water/ice bath. Critical: Maintaining low temperature prevents over-nitration or oxidation of the phenyl rings.
-
Nitration: Add a solution of 3.0 mL Nitric Acid (approx. 1.1 eq) in 10 mL Acetic Acid dropwise over 30 minutes.
-
Observation: The solution will darken (yellow/orange) as the nitro compound forms.[4]
-
-
Reaction: Allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Silica, Hexane:EtOAc 8:2) for the disappearance of the starting phenol.
-
Quenching: Pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow solid.
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with cold water to remove residual acid.
-
Purification: Recrystallize the crude solid from hot Ethanol (or Ethanol/Water 9:1).
Figure 2: Synthetic workflow for the nitration of 2,6-diphenylphenol.
Part 4: Analytical Characterization
To validate the synthesis, the following spectral signatures should be confirmed:
-
-NMR (DMSO-
, 400 MHz):-
~8.0–8.2 ppm (s, 2H): Protons on the central phenol ring (meta to OH, ortho to
). - ~7.3–7.6 ppm (m, 10H): Protons on the two phenyl rings.
-
Note: The phenolic -OH signal is often broad and chemical shift varies with concentration/dryness.
-
~8.0–8.2 ppm (s, 2H): Protons on the central phenol ring (meta to OH, ortho to
-
FT-IR (ATR):
- : O-H stretch (often sharp due to steric prevention of H-bonding).
-
&
: N=O asymmetric and symmetric stretches (Nitro group).
-
UV-Vis Spectroscopy:
- (Methanol): ~320–330 nm (Neutral).
- (Methanol + NaOH): ~400–430 nm (Anion). Note: The bathochromic shift confirms the formation of the conjugated phenolate.
Part 5: Applications
Lipophilic pH Indicator
Unlike standard nitrophenols, NDPP is highly lipophilic due to the phenyl wings. This makes it an ideal interfacial pH probe for:
-
Micellar Surfaces: Determining the local pH at the surface of cationic/anionic micelles.
-
Lipid Bilayers: Probing the electrostatic potential of cell membranes. The phenyl groups anchor the probe in the lipid interface while the nitro-phenol headgroup senses the aqueous phase pH.
Precursor to Reichardt’s Dye
NDPP is the immediate precursor to the amino-phenol required to synthesize Reichardt’s Dye (Betaine 30).
-
Workflow: NDPP
4-Amino-2,6-diphenylphenol Reichardt's Dye.
Supramolecular Chemistry
Used as a hydrogen-bond acceptor probe . Because the steric bulk prevents self-aggregation, NDPP is used to measure the hydrogen-bond donating (HBD) acidity of solvents or polymers without the interference of solute-solute H-bonding.
References
-
PubChem. (2025).[1] 4-Nitro-2,6-diphenylphenol (Compound Summary).[1][8][9][10][11][12][13] National Library of Medicine. [Link]
-
Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators.[14][15] Chemical Reviews, 94(8), 2319–2358. [Link]
-
Organic Syntheses. (1943). 2,6-Dibromo-4-nitrophenol (Analogous Nitration Protocol).[10] Org.[1][10][16] Synth. Coll. Vol. 2, p.173. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
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- 6. CN102452906B - Preparation method of 2,6-diphenyl phenol - Google Patents [patents.google.com]
- 7. 4-NITRO-2,6-DIPHENYLPHENOL | 2423-73-6 [chemicalbook.com]
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- 9. researchgate.net [researchgate.net]
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